
d-threo-PDMP
概要
説明
d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: is a well-known inhibitor of glucosylceramide synthase, a key enzyme in sphingolipid biosynthesis. This compound has been extensively studied for its ability to inhibit the synthesis of glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and growth .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves several steps. The starting material is typically a phenylalanine derivative, which undergoes a series of reactions including amide formation, reduction, and morpholine ring closure. The final product is obtained through purification processes such as recrystallization .
Industrial Production Methods: Industrial production of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
化学反応の分析
Reductive Alkylation of Schiff Bases
The foundational synthesis of d-threo-PDMP begins with O’Donnell’s Schiff base derived from D-serine. Reductive alkylation using sodium cyanoborohydride selectively yields β-amino alcohol intermediates (e.g., 5b ) with >95% enantiomeric excess . This step establishes the stereochemistry at C1 and C2 positions.
Key Reaction:
Conditions: THF, 0°C to room temperature, 12 hours .
Aziridine Ring-Opening Reactions
A stereoselective approach involves aziridine intermediates. Treatment of N-[(S)-α-methylbenzyl]aziridine-2(R)-methanol (1d ) with iodotrimethylsilane (TMS-I) generates an alkyl iodide (8d ), which undergoes nucleophilic substitution with cyclic amines (e.g., morpholine) to form intermediates (9d-IV ) .
Reaction Efficiency:
Amine Nucleophile | Yield (%) |
---|---|
Morpholine | 99 |
Pyrrolidine | 95 |
Piperidine | 87 |
Hexamethyleneimine | 98 |
Data from regioselective ring-opening studies . |
Catalytic Hydrogenation
The N-α-methylbenzyl group in intermediates (e.g., 9d-IV ) is removed via hydrogenolysis using Pd(OH)₂ under acidic conditions (acetic acid). This step unmasks the primary amine for subsequent acylation .
Conditions:
Acylation with Decanoyl Chloride
The deprotected amine undergoes acylation with decanoyl chloride in THF, yielding the final d-threo-PDMP. This step introduces the lipophilic decanoylamino group essential for bioactivity .
Amine Group Modifications
By substituting morpholine with other cyclic amines (e.g., pyrrolidine, piperidine), analogs like d-threo-PDPP (pyrrolidine derivative) are synthesized. These modifications alter inhibitory potency against glucosylceramide synthase .
Key Analogs:
Oxazoline Ring Expansion
A scalable method involves aziridine-to-oxazoline expansion using BF₃·OEt₂ as a catalyst. This approach enables diversification of the sugar-mimic moiety while retaining stereochemical integrity .
Reaction Scheme:
Yield: 78–85% .
Stereochemical Control
Critical stereoselective steps include:
-
Reductive Amination: Ensures (R,R)-configuration via chiral auxiliary retention .
-
Aziridine Ring Opening: Regioselective attack at C3 position due to TMS-I activation .
-
Hydrogenolysis: Preserves stereochemistry by avoiding racemization under mild acidic conditions .
Scalability and Industrial Relevance
科学的研究の応用
Cancer Research
- Combination Therapies : Studies have shown that d-threo-PDMP can enhance the efficacy of chemotherapeutic agents by sensitizing multidrug-resistant (MDR) cancer cells. For instance, combining this compound with other agents has been reported to effectively reduce cell viability in primary acute myeloid leukemia (AML) patient samples, suggesting its potential as an adjunct therapy in resistant cancers .
- Targeting Sphingolipid Metabolism : The compound's ability to modulate sphingolipid levels makes it a candidate for targeting metabolic pathways in various cancers, including melanoma and breast cancer .
Neurodegenerative Diseases
- Parkinson’s Disease : Research indicates that this compound may play a protective role against neurodegeneration by influencing ganglioside metabolism, which is implicated in Parkinson’s disease . The modulation of sphingolipid pathways could help mitigate the pathological processes associated with neurodegeneration.
Case Studies and Research Findings
作用機序
The primary mechanism of action of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the inhibition of glucosylceramide synthase. This enzyme is responsible for the synthesis of glucosylceramide, a precursor to more complex glycosphingolipids. By inhibiting this enzyme, the compound reduces the levels of glycosphingolipids in cells, affecting various cellular processes such as cell growth, adhesion, and apoptosis .
類似化合物との比較
- l-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol
- d-threo-1-Phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol
- d-threo-1-Phenyl-2-decanoylamino-3-pyrrolidino-1-propanol
Comparison: d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit glucosylceramide synthase effectively. Compared to its analogs, it has shown higher potency and specificity in reducing glycosphingolipid levels. Additionally, its effects on cellular processes such as autophagy and apoptosis make it a valuable tool in scientific research .
生物活性
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent inhibitor of glucosylceramide synthase, which plays a critical role in glycosphingolipid biosynthesis. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those associated with glycosphingolipid metabolism, such as atherosclerosis and certain cancers. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and therapeutic implications.
This compound functions primarily as a glucosylceramide synthase inhibitor. By inhibiting this enzyme, this compound reduces the synthesis of glycosphingolipids, which are crucial for cell membrane integrity and signaling. This reduction can lead to significant changes in cellular behavior, including alterations in adhesion properties and immune responses.
Key Findings:
- Reduction of Glycosphingolipids : Treatment with this compound in B16 melanoma cells resulted in decreased levels of glucosylceramide (GlcCer) and lactosylceramide (LacCer), while the levels of ganglioside GM3 remained largely unchanged. However, the binding ability of GM3 to specific monoclonal antibodies was significantly reduced, indicating that glycosphingolipid levels affect antigenic expression on cell surfaces .
- Cell Adhesion : The inhibitor impaired the ability of treated cells to attach to laminin or type IV collagen but did not affect attachment to fibronectin. This suggests that GlcCer is essential for the expression of certain adhesion molecules .
Atherosclerosis
Recent studies have shown that this compound can effectively interfere with atherosclerosis progression in animal models. When encapsulated in biodegradable polymers, its bioavailability and therapeutic efficacy were significantly enhanced compared to unconjugated forms. This encapsulation allowed for sustained release and improved gastrointestinal absorption .
Table 1: Effects of this compound on Atherosclerosis in Animal Models
Cancer
In cancer research, this compound has been shown to enhance the sensitivity of pancreatic cancer cells to chemotherapy agents by facilitating ceramide production. This effect underscores its potential as an adjunct therapy in cancer treatment .
Case Study: Pancreatic Cancer Sensitization
特性
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。